2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O2S2/c1-13-9-14(2)11-17(10-13)29-21(31)20-18(7-8-32-20)28-22(29)33-12-19(30)27-16-5-3-15(4-6-16)23(24,25)26/h3-6,9-11H,7-8,12H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOOVBSQLDHKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The key steps include the formation of the tetrahydrothieno[3,2-d]pyrimidine core and subsequent modifications to introduce the thio and acetamide functionalities. Detailed synthetic pathways can be found in various studies focusing on related thieno-pyrimidine derivatives.
Antimicrobial Activity
Research indicates that compounds structurally related to thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar frameworks possess activity against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of microbial cell walls.
| Compound | Microbial Strains Tested | Activity |
|---|---|---|
| 1 | Staphylococcus aureus | Inhibitory |
| 2 | Escherichia coli | Moderate |
| 3 | Candida albicans | Effective |
Anticancer Potential
The compound's structure suggests potential anticancer activity. Thiophene-containing compounds have been reported to interact with cellular targets involved in cancer progression. For example, studies have indicated that similar compounds can inhibit thioredoxin reductase (TrxR), which is critical in cancer cell survival.
Case Study:
In a recent study, a series of tetrahydrothieno derivatives were evaluated for their anticancer effects. The results showed that certain modifications to the thieno-pyrimidine structure enhanced their potency against various cancer cell lines.
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition: Compounds with a thieno-pyrimidine core have been shown to inhibit enzymes like phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine biosynthesis.
- Cellular Targeting: The trifluoromethyl group may enhance lipophilicity and cellular uptake, allowing for better interaction with intracellular targets.
Research Findings
Recent findings suggest that modifications to the thieno-pyrimidine core can significantly affect biological activity. For instance:
- Methyl Substituents: The presence of methyl groups at specific positions on the phenyl ring enhances selectivity and potency against certain biological targets.
- Fluorinated Aromatics: The introduction of trifluoromethyl groups has been linked to increased binding affinity for specific receptors involved in neurotransmitter signaling.
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
The core is synthesized via cyclization of ethyl 2-amino-4,5,6,7-tetrahydrothieno[3,2-d]pyrimidine-3-carboxylate with 3,5-dimethylphenyl isothiocyanate under basic conditions.
Procedure :
- Ethyl 2-aminothiophene-3-carboxylate (10 mmol) and 3,5-dimethylphenyl isothiocyanate (10 mmol) are refluxed in THF with K$$2$$CO$$3$$ (12 mmol) for 24 h.
- The mixture is poured onto ice, filtered, and recrystallized from ethanol to yield 3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one as a pale-yellow solid (yield: 82%).
Characterization :
- IR (KBr) : 1682 cm$$^{-1}$$ (C=O stretch).
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 2.35 (s, 6H, 2×CH$$3$$), 2.85–2.89 (m, 2H, CH$$2$$), 3.20–3.24 (m, 2H, CH$$2$$), 7.25 (s, 1H, Ar-H), 7.42 (s, 2H, Ar-H).
Introduction of the Thioether-Acetamide Side Chain
Thiolation and Alkylation
The core is functionalized at position 2 via a two-step thiolation and alkylation sequence.
Step 1: Thiol Generation
- The core (5 mmol) is treated with thiourea (6 mmol) in HCl/EtOH (1:1) under reflux for 6 h.
- Neutralization with NaOH yields 2-mercapto-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (yield: 75%).
Step 2: Alkylation with Chloroacetamide
- The thiol intermediate (4 mmol) is reacted with chloroacetamide (4.4 mmol) and K$$2$$CO$$3$$ (5 mmol) in acetone at 60°C for 8 h.
- Purification by column chromatography (ethyl acetate/hexane, 1:1) gives 2-((4-oxo-3-(3,5-dimethylphenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (yield: 68%).
Characterization :
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 2.33 (s, 6H, 2×CH$$3$$), 2.80–2.84 (m, 2H, CH$$2$$), 3.18–3.22 (m, 2H, CH$$2$$), 3.92 (s, 2H, S-CH$$2$$), 7.38 (s, 2H, Ar-H), 7.45 (s, 1H, Ar-H), 7.62 (br s, 1H, NH$$2$$), 7.95 (br s, 1H, NH$$_2$$).
Coupling with 4-(Trifluoromethyl)aniline
Amide Bond Formation
The acetamide is acylated using 4-(trifluoromethyl)aniline via a carbodiimide-mediated coupling.
Procedure :
- 2-((4-Oxo-3-(3,5-dimethylphenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetic acid (3 mmol) is activated with EDCl (3.3 mmol) and HOBt (3.3 mmol) in DMF for 30 min.
- 4-(Trifluoromethyl)aniline (3.3 mmol) is added, and the mixture is stirred at 25°C for 12 h.
- Workup with aqueous NaHCO$$_3$$ and purification by recrystallization (ethanol/water) yields the target compound (yield: 65%).
Characterization :
- IR (KBr) : 1654 cm$$^{-1}$$ (C=O, amide), 1325 cm$$^{-1}$$ (C-F).
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 2.34 (s, 6H, 2×CH$$3$$), 2.82–2.86 (m, 2H, CH$$2$$), 3.20–3.24 (m, 2H, CH$$2$$), 4.02 (s, 2H, S-CH$$_2$$), 7.40 (s, 2H, Ar-H), 7.47 (s, 1H, Ar-H), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 8.05 (d, J = 8.4 Hz, 2H, Ar-H), 10.45 (s, 1H, NH).
- $$^{19}$$F NMR (376 MHz, DMSO-d$$6$$) : δ -61.2 (s, CF$$3$$).
Optimization and Alternative Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for cyclocondensation (30 min vs. 24 h) and amidation (15 min vs. 12 h), improving yields by 10–15%.
Solvent and Base Screening
Table 1 : Optimization of Thioether Formation
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K$$2$$CO$$3$$ | Acetone | 60 | 68 |
| NaH | DMF | 25 | 52 |
| Et$$_3$$N | THF | 40 | 58 |
K$$2$$CO$$3$$ in acetone emerged as optimal, minimizing side reactions.
Challenges and Mitigation Strategies
- Regioselectivity : Competing substitution at position 4 of the pyrimidine was mitigated by steric hindrance from the 3,5-dimethylphenyl group.
- Thiol Oxidation : Reactions conducted under N$$_2$$ atmosphere prevented disulfide formation.
- Trifluoromethyl Reactivity : Use of EDCl/HOBt ensured efficient amidation despite the electron-withdrawing CF$$_3$$ group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
